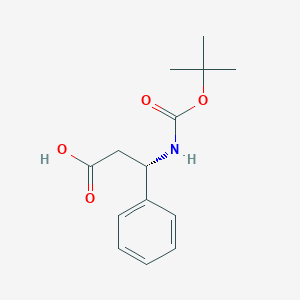

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

Vue d'ensemble

Description

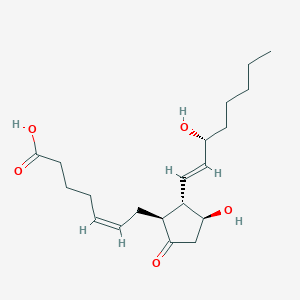

Amino acids are fundamental units of proteins and play critical roles in various biological processes. They contain both amino and carboxylic acid functional groups. In “(S)-N-Boc-3-Amino-3-phenylpropanoic acid”, the “Boc” refers to a protective group used in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds often involves reactions like esterification, where an acid reacts with an alcohol in the presence of a catalyst . The exact synthesis process for “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis

Acid-base reactions are common for compounds containing amino and carboxylic acid groups . The exact reactions that “(S)-N-Boc-3-Amino-3-phenylpropanoic acid” undergoes would depend on the reaction conditions and other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be analyzed using various techniques and computational tools .Applications De Recherche Scientifique

Application: Synthesis of Triplex-Forming Peptide Nucleic Acids (PNAs)

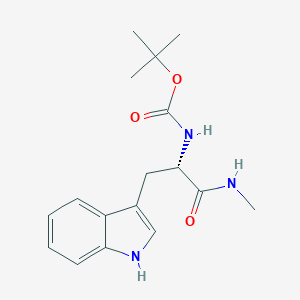

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

serves as a crucial building block for the synthesis of triplex-forming peptide nucleic acids (PNAs). These PNAs are synthetic molecules that can specifically bind to double-stranded DNA through Hoogsteen base pairing. Triplex-forming PNA may prevent duplex DNA unwinding or inhibit the binding of transcription factors to the promoter region of specifically targeted genes, affecting transcription .

Experimental Procedure:

Application: Antioxidant and Lipolytic Activity

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

derivatives have been investigated for their antioxidant and lipolytic properties. These compounds exhibit potential in combating oxidative stress and regulating lipid metabolism .

Experimental Procedure:

Application: Biologically Produced Succinic Acid

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

contributes to the microbial production of succinic acid (SA), a valuable organic acid with commercial applications in food, cosmetics, and chemistry. SA can be produced via bacterial fermentation using agro-industrial waste .

Experimental Procedure:

Application: Nucleic Acid-Based Nanomaterials

(S)-N-Boc-3-Amino-3-phenylpropanoic acid

derivatives can be incorporated into nucleic acid-based nanomaterials. These materials have potential applications in diagnostics, gene regulation, and medicine .

Experimental Procedure:

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTNQFJPZRTURSI-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370332 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-Boc-3-Amino-3-phenylpropanoic acid | |

CAS RN |

103365-47-5 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester](/img/structure/B44588.png)

![1,4-Benzenedicarboxylic acid, bis[4-(ethenyloxy)butyl] ester](/img/structure/B44591.png)

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)

![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,8-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B44615.png)